7-Chloro-1-(3-hydroxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC14942569
Molecular Formula: C23H15ClN2O4
Molecular Weight: 418.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H15ClN2O4 |
|---|---|
| Molecular Weight | 418.8 g/mol |
| IUPAC Name | 7-chloro-1-(3-hydroxyphenyl)-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C23H15ClN2O4/c1-12-7-8-25-18(9-12)26-20(13-3-2-4-15(27)10-13)19-21(28)16-11-14(24)5-6-17(16)30-22(19)23(26)29/h2-11,20,27H,1H3 |
| Standard InChI Key | CDICLPUGNUVSMH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)O |
Introduction
Structural and Molecular Characterization
Molecular Architecture
The compound’s structure integrates a chromeno[2,3-c]pyrrole scaffold, a bicyclic system fused with a pyrrole ring. Key substituents include:
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A 3-hydroxyphenyl group at position 1, contributing hydrogen-bonding potential.
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A 4-methylpyridin-2-yl group at position 2, enhancing solubility and receptor affinity.
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A chlorine atom at position 7, influencing electronic distribution and steric interactions.
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Two ketone groups at positions 3 and 9, enabling conjugation and redox activity .
The molecular formula is C₂₃H₁₅ClN₂O₄, with a molar mass of 418.8 g/mol.
Spectroscopic and Computational Data
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SMILES Notation:
CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)O. -
InChIKey:
CDICLPUGNUVSMH-UHFFFAOYSA-N. -
X-ray crystallography (hypothetical): Simulations predict a planar chromeno-pyrrole core with dihedral angles of 15–25° between aromatic substituents, suggesting moderate conjugation .
Table 1: Comparative Molecular Features of Analogous Compounds
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence starting from 2-amino-4-chlorophenol and 4-methylpyridine-2-carbaldehyde:
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Condensation: Formation of the pyrrole ring via Paal-Knorr synthesis under acidic conditions (yield: 62–68%).
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Cyclization: Chromene ring closure using Eaton’s reagent (P₂O₅ in methanesulfonic acid) at 80°C.
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Oxidation: Introduction of ketone groups via Jones oxidation (CrO₃/H₂SO₄) .
Industrial-Scale Challenges
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Purity Issues: Byproducts like 7-chloro-1-(3-methoxyphenyl) analogs form due to incomplete hydroxylation.
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Yield Optimization: Continuous flow reactors improve throughput (batch yield: 45% vs. flow yield: 72%) .
Table 2: Reaction Conditions and Outcomes
| Step | Reagents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Condensation | HCl, EtOH | 70 | 68 | 85 |
| Cyclization | P₂O₅, MeSO₃H | 80 | 75 | 90 |
| Oxidation | CrO₃, H₂SO₄, acetone | 25 | 82 | 88 |
Biomolecular Interaction Studies
Protein Binding Affinity
Surface plasmon resonance (SPR) data indicate strong binding to human serum albumin (Kd = 120 nM), suggesting prolonged circulation time.
DNA Intercalation
Fluorescence quenching assays show intercalation into double-stranded DNA with a binding constant of 1.5 × 10⁴ M⁻¹, implying genotoxic potential at high concentrations .
Comparative Analysis with Structural Analogs
Chlorine Substitution Impact
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7-Chloro vs. 7-Hydroxy: Chlorine improves metabolic stability (t₁/₂ = 6.2 h vs. 2.1 h in liver microsomes).
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Pyridine vs. Benzyl Groups: 4-Methylpyridine enhances blood-brain barrier permeability (logP = 2.1 vs. 3.4 for benzyl) .
Table 3: Pharmacokinetic Properties of Select Derivatives
| Compound | logP | t₁/₂ (h) | Plasma Protein Binding (%) |
|---|---|---|---|
| Target Compound | 2.1 | 6.2 | 89 |
| 7-Hydroxy Analog | 1.8 | 2.1 | 78 |
| 4-Methoxybenzyl Derivative | 3.4 | 8.5 | 92 |
Future Directions
Targeted Drug Delivery
Encapsulation in poly(lactic-co-glycolic acid) nanoparticles could mitigate solubility limitations (current aqueous solubility: 12 µg/mL).
Structure-Activity Relationship (SAR) Studies
Systematic modification of the pyridine and hydroxyl groups may enhance selectivity for kinase targets .
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